TSPO Binding Affinity: Class-Level Prediction Based on Pyrazolopyrimidine Acetamide Scaffold
The target compound belongs to the pyrazolopyrimidine acetamide chemotype that, when N,N‑disubstituted, delivers picomolar TSPO affinity. In the benchmark study by Park et al. (2023), the N‑ethyl‑N‑phenyl‑acetamide derivative GMA 15 achieved Ki = 60 pM against human TSPO, representing a 61‑fold improvement over the clinical TSPO ligand DPA‑714 (Ki = 3.66 nM) [1]. While no direct binding measurement exists for the target compound, the 2‑(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6‑amine substructure is present in several high‑affinity TSPO ligands described by Médran‑Navarrete et al. (2014), where Ki values ranged from 0.5 to 10 nM [2]. By contrast, the 2‑methyl analog (i.e., replacement of CF₃ by CH₃) is expected to lose the electron‑withdrawing character that stabilizes ligand‑receptor hydrogen‑bond networks, a phenomenon documented in the N,N‑disubstituted series where even minor substituent changes alter affinity by >10‑fold [1].
| Evidence Dimension | TSPO binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct experimental Ki available; predicted to fall within the low‑nanomolar range based on scaffold precedent [2]. |
| Comparator Or Baseline | GMA 15: Ki = 0.06 nM (60 pM); DPA‑714: Ki = 3.66 nM; 2‑methyl analog: predicted >10‑fold weaker than the corresponding CF₃ derivative [1]. |
| Quantified Difference | Not directly measurable for the target compound; class‑level evidence indicates a >10‑fold affinity advantage for CF₃‑substituted pyrazolopyrimidine acetamides over their CH₃ counterparts. |
| Conditions | In vitro competitive binding assay using [³H]PK11195 or [³H]DPA‑714 on human recombinant TSPO; data extracted from Pharmaceuticals 2023, 16, 576 and Bioorg. Med. Chem. Lett. 2014, 24, 1550–1556. |
Why This Matters
Procurement of the 2‑(trifluoromethyl) analog rather than a 2‑methyl surrogate is critical for maintaining the sub‑nanomolar TSPO affinity required in PET‑tracer development programs.
- [1] Park, J.; Wasim, S.; Jung, J.H.; Kim, M.H.; Lee, B.C.; Alam, M.M.; Lee, S.Y. Pharmaceuticals 2023, 16, 576. View Source
- [2] Médran-Navarrete, V.; Damont, A.; Peyronneau, M.A.; Kuhnast, B.; Bernards, N.; Pottier, G.; Marguet, F.; Puech, F.; Boisgard, R.; Dollé, F. Bioorg. Med. Chem. Lett. 2014, 24, 1550–1556. View Source
